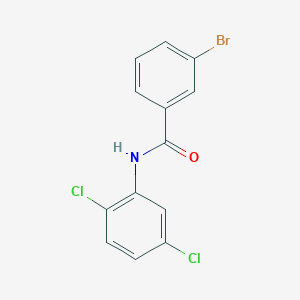![molecular formula C16H17NO3 B5685343 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one, also known as AMPA, is a pyranone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMPA is a small molecule that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one is not fully understood. However, it has been suggested that 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one exerts its biological activities by modulating various signaling pathways. For example, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Additionally, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
One of the advantages of using 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one in lab experiments is its small size, which allows for easy synthesis and purification. Additionally, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one exhibits a range of biological activities, making it a versatile molecule for studying various biological processes. However, one of the limitations of using 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one. One area of research is the development of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one. Additionally, the potential therapeutic applications of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one in the treatment of various diseases, such as cancer and viral infections, warrant further investigation.
合成法
The synthesis of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one involves the condensation of 2-acetyl-6-methyl-4-hydroxy-2H-pyran-2-one with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which undergoes cyclization to form the pyranone ring. The final product is obtained by the addition of acetic anhydride to the reaction mixture. The yield of 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. Additionally, 3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one has been shown to have anti-viral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
特性
IUPAC Name |
3-acetyl-6-methyl-4-(2-phenylethylamino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-10-14(15(12(2)18)16(19)20-11)17-9-8-13-6-4-3-5-7-13/h3-7,10,17H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMCTLNHJGCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)



![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)

![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)